[Cyclopropyl(diazo)methyl]benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
772-30-5 |
|---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
[cyclopropyl(diazo)methyl]benzene |
InChI |
InChI=1S/C10H10N2/c11-12-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
YNDZVQSCSZBSOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=[N+]=[N-])C2=CC=CC=C2 |
Origin of Product |
United States |
Cyclopropyl Diazo Methyl Benzene: a Versatile Synthetic Tool
Precursors and Starting Material Selection for Diazoalkane Generation
The generation of diazoalkanes requires specific precursors that can be efficiently converted to the desired diazo functionality. The choice of starting material is crucial and often dictates the synthetic route. Common precursors for the synthesis of diazo compounds include primary amines, hydrazones, and active methylene (B1212753) compounds. wikipedia.orgnumberanalytics.comorganic-chemistry.org
For the synthesis of this compound, a logical starting material is a ketone or an aldehyde that already contains the cyclopropyl and phenyl groups. For instance, cyclopropyl phenyl ketone can be converted to its corresponding hydrazone, which is then oxidized to the diazo compound. Alternatively, a primary amine such as (cyclopropyl)(phenyl)methanamine could be a precursor through diazotization.
The stability of the resulting diazo compound is also a key consideration. Diazo compounds are often stabilized by adjacent electron-withdrawing groups. wikipedia.org In the case of this compound, the phenyl group provides some resonance stabilization.
Classical Routes to Aryl-Substituted Diazo Compounds
Several classical methods have been established for the synthesis of aryl-substituted diazo compounds. These methods remain relevant and widely used in organic synthesis. mdpi.comwiley.com
Diazotization is a fundamental reaction in which a primary amine is converted into a diazonium salt using nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid. numberanalytics.combyjus.comaccessscience.com While this method is highly effective for preparing aromatic diazonium salts, the diazotization of primary aliphatic amines often leads to unstable diazonium intermediates that readily decompose. organic-chemistry.org
However, for α-amino ketones and esters, the resulting α-diazo carbonyl compounds are often stable enough to be isolated. youtube.com In the context of synthesizing this compound, if the precursor is an α-amino ketone, this method could be viable. The mechanism involves the attack of the amino group on the nitrosonium ion (NO⁺), followed by a series of proton transfers and elimination of water to form the diazonium ion. Subsequent deprotonation at the α-carbon yields the diazo compound. byjus.comyoutube.com
Diazo transfer reactions are a powerful and widely used method for the synthesis of diazo compounds. This reaction involves the transfer of a diazo group from a donor, typically a sulfonyl azide (B81097), to an active methylene compound in the presence of a base. wikipedia.orgscientificupdate.com
The most common diazo transfer reagent has historically been tosyl azide. wikipedia.org However, due to its potential explosivity, safer alternatives such as methanesulfonyl azide, p-acetamidobenzenesulfonyl azide, and imidazole-1-sulfonyl azide have been developed. wikipedia.orgscientificupdate.comrsc.org The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then attacks the terminal nitrogen of the sulfonyl azide. Subsequent elimination of the sulfonamide anion yields the diazo compound. wikipedia.orgyoutube.com For the synthesis of this compound, a suitable precursor would be a compound with a methylene group activated by both the cyclopropyl and phenyl groups.
Recent advancements have led to the development of safer diazo transfer reagents, such as 2-azido-4,6-dimethoxy-1,3,5-triazine (B1655035) (ADT), which is reported to be intrinsically non-explosive. scientificupdate.com Continuous flow processes have also been developed to handle potentially hazardous reagents like triflyl azide safely. nih.gov
The oxidation of hydrazones is a common and effective method for preparing diazo compounds. organic-chemistry.orgnih.govresearchgate.net This method is particularly useful for synthesizing diaryl diazomethanes and other stabilized diazo compounds. Various oxidizing agents have been employed for this transformation, including heavy metal oxides like mercury(II) oxide and manganese(IV) dioxide, as well as hypervalent iodine reagents. nih.govacs.org
To avoid the use of toxic heavy metal oxidants, milder and more environmentally friendly methods have been developed. One such method utilizes "activated" dimethyl sulfoxide (B87167) (DMSO) at low temperatures to efficiently dehydrogenate hydrazones. organic-chemistry.orgorganic-chemistry.orgnih.gov Another approach employs potassium N-iodo-p-toluenesulfonamide (Iodamine-T) as the oxidant. nih.gov
More recently, catalytic aerobic oxidation methods have emerged as a sustainable alternative. acs.org For instance, a heterogeneous Fe-N-C catalyst has been shown to be effective for the aerobic dehydrogenation of hydrazones to diazo compounds at room temperature using oxygen as the oxidant. acs.org
| Precursor Type | Reagent/Method | Product | Reference(s) |
| Primary Amine | Nitrous Acid (Diazotization) | Diazonium Salt/Diazo Compound | numberanalytics.com, byjus.com |
| Active Methylene Compound | Sulfonyl Azide (Diazo Transfer) | Diazo Compound | wikipedia.org, scientificupdate.com |
| Hydrazone | Oxidizing Agent (e.g., MnO₂, "activated" DMSO, Fe-N-C catalyst) | Diazo Compound | organic-chemistry.org, acs.org |
Strategies for Introducing the Cyclopropyl Moiety
The cyclopropyl group is a valuable structural motif in medicinal chemistry and materials science. digitellinc.comnih.gov There are several strategies for introducing this three-membered ring into a molecule.
One common approach is through cyclopropanation reactions, where a carbene or carbenoid is added to an alkene. mdpi.com The Simmons-Smith reaction, which uses a diiodomethane (B129776) and a zinc-copper couple, is a classic method for cyclopropanation. youtube.com Transition metal-catalyzed cyclopropanations using diazo compounds are also widely employed. mdpi.comthieme-connect.com
Alternatively, the cyclopropyl group can be introduced via nucleophilic substitution or cross-coupling reactions using a cyclopropyl-containing building block. For example, cyclopropyl Grignard reagents or cyclopropylboronic acids can be coupled with aryl halides or triflates in the presence of a palladium or cobalt catalyst. organic-chemistry.org A scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride has been reported starting from 1-cyclopropylcyclopropanecarboxylic acid, which itself can be prepared from 1-bromo-1-cyclopropylcyclopropane. nih.gov Another method involves the α-cyclopropanation of ketones using a hydrogen borrowing catalysis strategy. acs.org
For the synthesis of this compound, a retrosynthetic analysis might involve a precursor like cyclopropyl phenyl ketone. This ketone can be synthesized through various methods, including the Friedel-Crafts acylation of benzene (B151609) with cyclopropanecarbonyl chloride or the reaction of a phenyl Grignard reagent with cyclopropanecarbonitrile. A method for synthesizing cyclopropyl methyl ketone from 2-methylfuran (B129897) has also been described. google.com
Catalytic Approaches to Diazo Compound Synthesis
Modern synthetic chemistry has increasingly focused on the development of catalytic methods for the synthesis of diazo compounds, aiming for improved efficiency, safety, and sustainability. mdpi.comwiley.com
As mentioned earlier, the aerobic oxidation of hydrazones can be catalyzed by transition metal complexes. A heterogeneous Fe-N-C catalyst has demonstrated high efficiency in this transformation. acs.org Copper-catalyzed aerobic oxidation of hydrazones has also been successfully implemented in a continuous flow reactor. acs.org Bismuth(V) compounds have been shown to catalyze the oxidation of hydrazones in the presence of a terminal oxidant. organic-chemistry.org
Furthermore, catalytic methods are not only used for the synthesis of diazo compounds but are also central to their subsequent reactions. Metalloporphyrins, particularly those with iron and cobalt, are effective catalysts for various reactions involving diazo compounds, including cyclopropanations. mdpi.com Dirhodium(II) complexes are also widely used catalysts for carbene transfer reactions from diazo compounds. organic-chemistry.orgthieme-connect.com
Enzymatic catalysis is an emerging and powerful tool in this field. Engineered myoglobin (B1173299) and cytochrome P450 enzymes have been utilized for the stereoselective cyclopropanation of olefins with diazo compounds, offering a green and highly selective alternative to traditional chemical catalysts. nih.govrsc.orgutdallas.edunih.gov
| Catalyst Type | Reaction | Substrate | Product | Reference(s) |
| Heterogeneous Fe-N-C | Aerobic Oxidation | Hydrazone | Diazo Compound | acs.org |
| Copper Complexes | Aerobic Oxidation | Hydrazone | Diazo Compound | acs.org |
| Bismuth(V) Compounds | Oxidation | Hydrazone | Diazo Compound | organic-chemistry.org |
| Metalloporphyrins (Fe, Co) | Carbene Transfer | Diazo Compound, Alkene | Cyclopropane (B1198618) | mdpi.com |
| Dirhodium(II) Complexes | Carbene Transfer | Diazo Compound, Alkene | Cyclopropane | organic-chemistry.org, thieme-connect.com |
| Engineered Myoglobin | Cyclopropanation | Diazo Compound, Alkene | Cyclopropane | rsc.org, nih.gov |
Flow Chemistry and Green Chemistry Considerations in the Preparation of this compound and Analogous Cyclopropyl Diazo Systems
The synthesis of diazo compounds, including this compound, presents inherent safety and environmental challenges, primarily due to the potentially explosive and toxic nature of these reagents. Consequently, modern synthetic methodologies are increasingly focused on the adoption of flow chemistry and green chemistry principles to mitigate these risks and improve the sustainability of the synthetic processes.
Flow chemistry, in particular, has emerged as a powerful tool for the safe generation and immediate consumption of reactive intermediates like diazo compounds. rsc.orgcam.ac.uk This approach avoids the accumulation of hazardous materials in large quantities, a significant advantage over traditional batch processing. rsc.org In a typical flow setup for diazo compound synthesis, a solution of a precursor, such as a hydrazone, is passed through a column packed with an oxidizing agent. semanticscholar.org The resulting solution containing the transient diazo species is then directly introduced into a second reactor to be combined with a reaction partner. rsc.orgcam.ac.uk
Research by the Ley group has demonstrated the successful application of flow chemistry for the generation of unstabilized diazo compounds from their corresponding hydrazones using a packed-bed reactor containing manganese dioxide (MnO₂) as the oxidant. cam.ac.uksemanticscholar.org This methodology allows for the continuous production of the diazo compound, which can then be immediately used in subsequent reactions, such as cyclopropanation. rsc.orgrsc.orgnih.govcam.ac.uk This "generate/translocate/react" strategy is particularly advantageous as it enables reactions to be performed at room temperature and often without the need for transition metal catalysts. rsc.orgcam.ac.uk
The table below summarizes representative conditions for the flow generation of diazo compounds analogous to this compound, which could be adapted for its synthesis.
Table 1: Representative Conditions for Flow Generation of Diazo Compounds
| Precursor | Oxidant | Residence Time | Diazo Compound Generated | Application | Reference |
|---|---|---|---|---|---|
| Aryl/Alkyl Hydrazones | MnO₂ (solid-supported) | Minutes | Aryl/Alkyl Diazoalkanes | sp²-sp³ cross-coupling | semanticscholar.org |
| Aryl/Alkyl Hydrazones | MnO₂ (solid-supported) | Not specified | Unstabilised Diazo Compounds | Cyclopropanation | rsc.orgrsc.org |
From a green chemistry perspective, several key principles are addressed through the use of flow synthesis for diazo compounds. The in-situ generation and consumption minimize waste and prevent the release of toxic substances. rsc.org Furthermore, the use of solid-supported reagents like MnO₂ simplifies purification, as the oxidant can be easily removed by filtration. semanticscholar.org The ability to conduct these reactions under mild, often room temperature, conditions reduces energy consumption. rsc.org
Solvent-free reaction conditions, another cornerstone of green chemistry, have been explored for reactions involving diazo compounds, such as the synthesis of pyrazoles by heating diazo compounds with alkynes without any solvent. rsc.org While not directly applied to the synthesis of this compound in the reviewed literature, this approach highlights a potential avenue for greener synthesis protocols. Additionally, electrochemical methods for the oxidation of hydrazones to diazo compounds are being developed as a cleaner alternative to the use of heavy metal oxidants. organic-chemistry.org
The development of slow-release protocols for highly reactive diazo species, such as diazo acetonitrile, further underscores the focus on safety and scalability within green chemistry. rsc.org These strategies aim to generate the diazo compound transiently in the reaction mixture, thereby avoiding its accumulation. rsc.org
Mechanistic Investigations of Reactions Involving Cyclopropyl Diazo Methyl Benzene
Carbene Generation from [Cyclopropyl(diazo)methyl]benzene
The principal reactive species derived from this compound is cyclopropylphenylcarbene. The method of its generation significantly influences its reactivity and the resulting product distribution. The primary methods for generating this carbene are thermal decomposition, photochemical activation, and transition metal-catalyzed decomposition.
Thermal Decomposition Pathways
Thermal decomposition of diazo compounds, including this compound, provides a direct route to the corresponding carbene. This process involves the extrusion of nitrogen gas (N₂) upon heating. nih.gov The stability of diazo compounds varies significantly with their substituents; for instance, donor/acceptor diazo compounds like ethyl (phenyl)diazoacetate exhibit decomposition onset temperatures between 75 and 160 °C. nih.gov The thermal decomposition of this compound is believed to proceed through a concerted mechanism, leading to the formation of the highly reactive cyclopropylphenylcarbene.
The thermal stability of diazo compounds is a critical factor in these reactions. Studies on various diazo compounds have shown that the onset of decomposition can be influenced by electronic effects of the substituents. nih.gov For example, thermolysis of diazodicarbonyl compounds in the presence of α,β-unsaturated δ-amino esters leads to Wolff rearrangement products. rsc.org In the case of gem-chlorofluorocyclopropanes, thermal rearrangement can lead to the formation of chlorofluoroalkenes and 2-fluorobuta-1,3-dienes. researchgate.net
Photochemical Activation and Carbene Formation
Photochemical activation offers a milder alternative to thermal decomposition for generating carbenes from diazo compounds. rsc.org Irradiation of this compound with light of an appropriate wavelength leads to the excited state of the diazo molecule, which then loses nitrogen gas to form the carbene. tuni.firsc.org This method is often carried out at lower temperatures, which can help to suppress side reactions and improve selectivity.
Laser flash photolysis (LFP) is a powerful technique used to study the transient species and primary processes involved in photochemical reactions. unimelb.edu.auwikipedia.orgru.ac.zaedinst.comresearchgate.net In the context of this compound, LFP allows for the direct observation of the formation and decay of the cyclopropylphenylcarbene. The technique utilizes a short, intense laser pulse (pump pulse) to initiate the photochemical reaction, followed by a weaker probe pulse to monitor the changes in absorption over time. wikipedia.orgedinst.com This provides valuable kinetic and mechanistic data.
The photolysis of diazo compounds can proceed through either a singlet or a triplet carbene, depending on the experimental conditions and the nature of the diazo compound. youtube.com Singlet carbenes are typically formed in concerted reactions and react stereospecifically, while triplet carbenes behave as diradicals and can lead to a mixture of stereoisomers. youtube.com The use of photosensitizers can influence the spin state of the resulting carbene.
Transition Metal-Catalyzed Decomposition and Metallocarbene Formation
Transition metal catalysts, particularly those of rhodium, copper, and palladium, are widely used to promote the decomposition of diazo compounds and mediate carbene transfer reactions. researchgate.net These catalysts react with the diazo compound to form a metal-carbene intermediate, also known as a metallocarbene. researchgate.net This intermediate is generally more stable and selective than the free carbene, allowing for a wider range of transformations with greater control.
Rhodium(II) complexes, such as dirhodium tetraacetate and dirhodium tetraoctanoate, are highly effective catalysts for carbene transfer reactions from diazo compounds. nih.govrsc.orgnih.gov The reaction of this compound with a rhodium(II) catalyst generates a rhodium-carbene intermediate. This species can then participate in a variety of transformations, including cyclopropanation, C-H insertion, and ylide formation. nih.gov
The choice of ligands on the rhodium catalyst can significantly influence the chemo- and diastereoselectivity of the reaction. nih.gov For example, in the cyclopropanation of alkenes with α-alkyl-α-diazoesters, the use of bulky ligands like triphenylacetate (TPA) can suppress β-hydride elimination and lead to high diastereoselectivity. nih.gov Rhodium-catalyzed reactions of diazo compounds have been used to construct a variety of carbocyclic and heterocyclic compounds. rsc.org
Copper catalysts, often in the form of copper(I) or copper(II) salts and complexes, are also widely used for carbene transfer reactions. nih.govrsc.org Copper-catalyzed reactions of diazo compounds are particularly well-suited for cyclopropanation reactions. nih.gov For instance, the copper-catalyzed cyclopropanation of alkenes with diazo compounds can be performed in water, and the efficiency of the reaction is influenced by the hydrophobicity of the catalyst. acs.org
The reaction of this compound with a copper catalyst generates a copper-carbene intermediate. This intermediate can react with a variety of substrates, including alkenes to form cyclopropanes. The mechanism is believed to involve the initial formation of a copper-carbene complex, which then transfers the carbene to the alkene.
Palladium catalysts are also capable of promoting carbene transfer reactions from diazo compounds. acs.orgchemrxiv.org Palladium-catalyzed reactions often exhibit unique reactivity and selectivity compared to their rhodium and copper counterparts. For example, palladium catalysts have been used for the regioselective cyclopropanation of 2-substituted 1,3-dienes. acs.org
In a palladium-catalyzed reaction, this compound would first coordinate to the palladium center, followed by the loss of nitrogen to form a palladium-carbene intermediate. This intermediate can then undergo various transformations, such as cyclopropanation or insertion reactions. Palladium-catalyzed cross-coupling reactions of bromothiophenes with cyclopropylboronic acid have also been reported to produce cyclopropylthiophenes in good yields. nih.gov
Intramolecular Transformations and Rearrangements
Cyclopropyl-substituted carbenes, generated from precursors like this compound, are known to undergo characteristic intramolecular rearrangements. A primary pathway for these carbenes is ring expansion, leading to the formation of cyclobutene (B1205218) derivatives. researchgate.net Experimental studies on the decomposition of p-toluenesulfonylhydrazones of cyclopropyl (B3062369) aldehydes and ketones have shown that cyclopropylcarbene itself primarily rearranges to cyclobutene. researchgate.net
The direction of this ring-opening rearrangement is influenced by the substitution pattern on the cyclopropane (B1198618) ring. Investigations into asymmetrically substituted cyclopropyl carbenes have revealed that the least substituted bond of the cyclopropane ring preferentially migrates during the rearrangement. researchgate.net The spin state of the carbene intermediate (singlet or triplet) also plays a crucial role in the reaction outcome. Studies on cis-2-methyl-cis-3-vinyl cyclopropyl carbene suggest that a significant portion of the reaction can proceed through the triplet state. researchgate.net In some instances, these rearrangements can be suppressed, allowing for intermolecular reactions to occur. acs.org
Recent research has also explored the photochemical rearrangement of α-diazocyclopropanes. For example, irradiation of a diazo derivative of a cyclopropyl ketone can induce a ring-expansion reaction to yield cyclobutenoates, with the reaction proceeding with complete retention of the absolute configuration of the starting enantiopure cyclopropane. utdallas.edu
The Wolff rearrangement is a fundamental reaction in organic chemistry where an α-diazocarbonyl compound converts into a ketene (B1206846) through a 1,2-rearrangement, with the concurrent loss of dinitrogen. wikipedia.orglibretexts.org This ketene intermediate is highly reactive and can be trapped by various nucleophiles. For instance, in the presence of water, alcohols, or amines, the ketene undergoes nucleophilic attack to form carboxylic acids, esters, or amides, respectively. wikipedia.orgchem-station.com
The mechanism of the Wolff rearrangement can be either concerted or stepwise, depending on the substrate's structure and the reaction conditions (thermal or photochemical). caltech.edu For cyclic α-diazo ketones, the rearrangement is often concerted, leading to ring-contracted products. wikipedia.org In contrast, acyclic diazocarbonyl compounds may proceed through a stepwise mechanism involving a carbene intermediate. libretexts.orgcaltech.edu The migratory aptitude of the group that rearranges is a key factor, with the general trend in thermal rearrangements being H > aryl ≥ alkyl. caltech.edu
In the context of aryl diazo ketones, the aryl group can migrate to the carbene center. The electronic nature of the aryl group can influence the rate of migration, with electron-rich aryl groups generally migrating more readily. caltech.edu The Wolff rearrangement is a key step in the Arndt-Eistert homologation, a process used to elongate a carboxylic acid by one methylene (B1212753) unit. wikipedia.orgchem-station.com
Carbene intermediates derived from diazo compounds can induce various sigmatropic rearrangements. These pericyclic reactions involve the migration of a σ-bond across a π-system. Both wikipedia.orgpku.edu.cn- and pku.edu.cnpku.edu.cn-sigmatropic rearrangements are known to occur, often leading to the formation of complex molecular structures with high stereoselectivity. acs.orgbeilstein-journals.org
For example, gold-catalyzed carbene transfer reactions can lead to the formation of onium ylides, which then undergo wikipedia.orgpku.edu.cn-sigmatropic rearrangements. acs.orgnih.gov While gold is a common catalyst, other metals can also facilitate these transformations. Mechanistic studies, including DFT calculations, have been employed to understand the intimate details of these rearrangements, sometimes revealing that a proposed carbene-mediated pathway is less favorable than a direct sigmatropic rearrangement. nih.govacs.org
The generation of a carbene can lead to the formation of an ylide, which subsequently rearranges. For instance, S-Methyl-S-(3,3-dimethylallyl)carbene, generated from the corresponding tosylhydrazone, undergoes a wikipedia.orgpku.edu.cn-sigmatropic rearrangement to furnish a dithiocarboxylic acid ester, demonstrating a novel method for carbon-carbon bond formation. rsc.org The competition between sigmatropic rearrangement and other carbene-mediated pathways, such as C-H functionalization, can be influenced by the substrate and catalyst system. acs.org
Intermolecular Reactions of this compound-Derived Carbenes
The reaction of carbenes derived from diazo compounds with olefins is a cornerstone of cyclopropane synthesis. wikipedia.org The carbene generated from this compound can add across a carbon-carbon double bond to form a new cyclopropane ring, a process known as cyclopropanation. This reaction is often catalyzed by transition metals, with cobalt, rhodium, copper, and palladium being commonly employed. wikipedia.orgnih.govresearchgate.net
Cobalt-porphyrin complexes are effective catalysts for the cyclopropanation of olefins with diazoalkanes, often exhibiting high trans selectivity. acs.orgresearchgate.net The mechanism is believed to involve the formation of a metal-carbene intermediate, which then reacts with the olefin to yield the cyclopropane product. researchgate.net The choice of catalyst and reaction conditions can significantly impact the efficiency and stereoselectivity of the cyclopropanation. nih.gov For instance, rhodium catalysts are also highly effective, though they may require slow addition of the diazo compound to minimize side reactions. acs.orgnih.gov
The scope of this reaction is broad, encompassing a variety of olefinic substrates, including those found in complex natural products. nih.gov Both electron-rich and electron-poor olefins can undergo cyclopropanation, although the reactivity can be influenced by the electronic properties of the alkene. nih.govchemrxiv.org For example, cobalt-catalyzed dimethylcyclopropanation of 1,3-dienes has been shown to be relatively insensitive to the electronic properties of the diene. nih.gov Asymmetric cyclopropanation, leading to enantiomerically enriched cyclopropanes, can be achieved using chiral catalysts. acs.orgrsc.org
Table 1: Catalyst Effects on the Cyclopropanation of an Alkene Data adapted from a study on the cyclopropanation of natural products. nih.gov
| Entry | Catalyst | Yield (%) |
| 1 | Cu(acac)₂ | 0 |
| 2 | Cu(OTf)₂ | 0 |
| 3 | Pd(OAc)₂ | 0 |
| 4 | Rh₂(OCOCF₃)₄ | 20 |
| 5 | Rh₂(OAc)₄ | 28 |
| 6 | Rh₂(esp)₂ | 45 |
Table 2: Substrate Scope in Cobalt-Catalyzed Dimethylcyclopropanation of 1,3-Dienes Data represents yields of the monocyclopropanated product. nih.gov
| Entry | Substrate | Product | Yield (%) |
| 1 | 1,3-Butadiene | Vinylcyclopropane | 85 |
| 2 | Isoprene | 1-Methyl-1-vinylcyclopropane | 88 |
| 3 | (E)-1,3-Pentadiene | (E)-1-Propenylcyclopropane | 90 |
| 4 | 2,3-Dimethyl-1,3-butadiene | 1,1,2-Trimethyl-2-vinylcyclopropane | 75 |
| 5 | Myrcene | (4-Methyl-3-pentenyl)cyclopropane | 82 |
Cyclopropanation Reactions with Olefinic Substrates
Regioselectivity Studies in Cyclopropanation
The regioselectivity of cyclopropanation reactions involving this compound is a critical aspect of its synthetic utility. In reactions with unsymmetrical alkenes, the site of cyclopropane ring formation is determined by a combination of steric and electronic factors, as well as the nature of the catalyst employed. For instance, in palladium-catalyzed reactions of 2-substituted 1,3-dienes, high regioselectivity for the 3,4-position is often observed. rsc.org The presence of the phenyl group in this compound can influence the electron density of the intermediate carbene, thereby directing its addition to the more nucleophilic double bond of a diene or a similarly complex alkene.
Diastereoselective and Enantioselective Cyclopropanation Approaches
Achieving high levels of diastereoselectivity and enantioselectivity in cyclopropanation reactions is a primary goal for synthetic chemists. With this compound, the stereochemical outcome is heavily dependent on the catalyst and reaction conditions.
Chiral catalysts, such as those based on cobalt(II) and rhodium(II), have been shown to be effective in inducing high diastereo- and enantioselectivity in the cyclopropanation of various olefins with diazoacetates. wikipedia.orgnih.gov While specific data for this compound is limited, the principles derived from these systems are applicable. The catalyst's chiral ligands create a stereochemically defined environment around the metal center, which directs the approach of the alkene to the metal-carbene intermediate, leading to the preferential formation of one enantiomer.
Biocatalysis, utilizing engineered enzymes like myoglobin (B1173299) variants, has also emerged as a powerful tool for highly stereoselective cyclopropanations. wikipedia.orgwikipedia.org These biocatalysts can achieve excellent diastereo- and enantioselectivity (often >99% de and ee) for a range of diazo compounds and olefins. wikipedia.orgwikipedia.org The active site of the enzyme provides a highly controlled chiral pocket that dictates the stereochemical course of the reaction.
Interactive Table: Catalyst Systems for Asymmetric Cyclopropanation
| Catalyst System | Typical Substrate | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |
| [Co(P1)] | Succinimidyl diazoacetate & Styrene | High | Excellent | wikipedia.org |
| Rh₂(S-DOSP)₄ | Methyl phenyldiazoacetate & 1,1-diarylethylenes | Moderate | Up to 99% | nih.gov |
| Engineered Myoglobin | Phosphonyl diazo compound & Styrenes | >99% | 98-99% | wikipedia.org |
Carbon-Hydrogen (C-H) Insertion Reactions
Beyond cyclopropanation, the carbene generated from this compound can undergo intramolecular and intermolecular carbon-hydrogen (C-H) insertion reactions. These reactions are powerful methods for the formation of new carbon-carbon bonds. The chemoselectivity of these reactions, particularly the competition between C-H insertion and other pathways like cyclopropanation, is influenced by the catalyst and the substrate's electronic and steric properties. nih.gov For instance, rhodium(II) catalysts are known to effectively mediate C-H insertion reactions of diazo compounds. nih.gov The regioselectivity of C-H insertion is typically governed by the proximity of C-H bonds to the carbene center and their relative bond strengths, with tertiary C-H bonds generally being more reactive than secondary and primary ones. In the context of this compound, intramolecular C-H insertion could lead to the formation of complex polycyclic systems.
Ylide Formation and Subsequent Transformations
This compound can react with heteroatom-containing compounds, such as sulfides or ethers, in the presence of a suitable catalyst to form ylides. These ylides are versatile intermediates that can undergo a variety of subsequent transformations, including nih.govyoutube.com-sigmatropic rearrangements and reactions with electrophiles. The formation of a sulfur ylide, for example, followed by a reaction with a Michael acceptor, can lead to the formation of cyclopropanes or other cyclic products. acs.orgacs.org The stability and reactivity of the formed ylide are dependent on the nature of the heteroatom and the substituents on both the ylide and the reactant.
Reactions with Other Unsaturated Systems
The reactivity of this compound is not limited to simple alkenes. It can also react with other unsaturated systems, such as alkynes and allenes. Reactions with alkynes can lead to the formation of cyclopropenes, which are highly strained and synthetically valuable intermediates. The regioselectivity of addition to unsymmetrical alkynes would be a key point of investigation. Furthermore, reactions with allenes can provide access to methylenecyclopropanes, with the regioselectivity being a subject of mechanistic inquiry.
1,3-Dipolar Cycloaddition Reactions of this compound
This compound can act as a 1,3-dipole in cycloaddition reactions with various dipolarophiles, most notably alkenes and alkynes. These reactions provide a direct route to five-membered heterocyclic compounds. youtube.com
Formation of Pyrazolines and Subsequent Transformations
The [3+2] cycloaddition reaction between this compound and an alkene leads to the formation of a pyrazoline ring system. The regioselectivity of this reaction is governed by the frontier molecular orbitals of the diazo compound and the alkene. With electron-deficient alkenes, the reaction is often regioselective.
The initially formed Δ¹-pyrazolines are often unstable and can tautomerize to the more stable Δ²-pyrazolines. These pyrazolines can serve as precursors for other valuable compounds. For instance, photolytic or thermal denitrogenation (extrusion of N₂) of pyrazolines can lead to the formation of cyclopropanes, often with retention of stereochemistry. Oxidation of pyrazolines can yield the corresponding aromatic pyrazoles.
Interactive Table: Transformations of Pyrazolines
| Starting Pyrazoline | Reagent/Condition | Product | Reference |
| Δ¹-Pyrazoline | Heat or Light | Cyclopropane | |
| Pyrazoline | Oxidizing Agent | Pyrazole |
Regio- and Stereoselectivity in Cycloadditions
In the absence of specific studies on this compound, the regio- and stereoselectivity of its cycloaddition reactions can be predicted based on the general behavior of diazoalkanes in 1,3-dipolar cycloadditions. wikipedia.orgwikipedia.org These reactions typically involve the interaction of the diazoalkane as a 1,3-dipole with a dipolarophile, such as an alkene or alkyne, to form five-membered heterocyclic rings like pyrazolines. wikipedia.org
The regioselectivity of these cycloadditions is governed by both electronic and steric factors. rsc.org In reactions with electron-deficient alkenes, the terminal nitrogen of the diazo group typically attacks the more electrophilic carbon of the double bond. Conversely, with electron-rich alkenes, the regioselectivity can be reversed. wikipedia.org The presence of the phenyl and cyclopropyl groups on the diazo carbon of this compound would significantly influence the steric and electronic nature of the molecule, thereby directing the regiochemical outcome of the cycloaddition.
Stereoselectivity in 1,3-dipolar cycloadditions is often high, with the reaction proceeding in a concerted, suprafacial-suprafacial manner. wikipedia.org This means that the stereochemistry of the dipolarophile is retained in the product. However, the facial selectivity (endo vs. exo approach) of the diazoalkane to the dipolarophile would be influenced by the steric bulk of the phenyl and cyclopropyl substituents. DFT (Density Functional Theory) studies on similar systems have shown that non-covalent interactions, such as C-H···O hydrogen bonds, can play a crucial role in determining the regio- and stereoselectivity of the reaction. rsc.org
Without experimental data, a precise data table for the regio- and stereoselectivity of this compound cycloadditions cannot be generated.
Photoinduced Cycloaddition Reactions
Photoinduced reactions of diazo compounds are a well-established area of organic chemistry. mdpi.comnih.gov Irradiation of a diazo compound can lead to the extrusion of nitrogen gas (N₂) and the formation of a highly reactive carbene intermediate. This carbene can then undergo a variety of reactions, including cycloadditions.
In the context of this compound, photolysis would be expected to generate phenyl(cyclopropyl)carbene. This carbene could then react with a suitable trapping agent, such as an alkene, in a [2+1] cycloaddition to form a cyclopropane derivative. The stereochemistry of such a cycloaddition would depend on the spin state of the carbene (singlet or triplet). Singlet carbenes typically add to alkenes in a stereospecific manner, while triplet carbenes often lead to a mixture of stereoisomers.
Alternatively, under photochemical conditions, some diazo compounds can participate in formal [4+2] cycloadditions, although this is less common than carbene formation. rsc.org Recent studies have also explored photoinduced intramolecular dearomative cycloadditions of related systems containing cyclopropyl groups, leading to complex polycyclic molecules. nih.gov These reactions proceed via triplet energy transfer from a photosensitizer.
Again, the lack of specific experimental reports on the photoinduced cycloaddition reactions of this compound prevents the creation of a detailed data table. Research in this specific area would be necessary to elucidate the precise reaction pathways, product distributions, and stereochemical outcomes.
Spectroscopic and Analytical Methodologies for the Characterization of Cyclopropyl Diazo Methyl Benzene and Its Reaction Products
Vibrational Spectroscopy for Functional Group Analysis (e.g., IR)
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For [Cyclopropyl(diazo)methyl]benzene, IR spectroscopy is crucial for confirming the presence of the key diazo and cyclopropyl (B3062369) moieties.
The most characteristic feature in the IR spectrum of a diazo compound is the strong asymmetric stretching vibration (νas) of the C=N=N group. rsc.org This absorption appears in a relatively uncongested region of the spectrum, typically between 2050 and 2150 cm⁻¹. For instance, in a related compound, 3-pyridyldiazomethane, this peak is observed at 2069 cm⁻¹. researchgate.net The presence of a strong band in this range is a clear indicator of the diazo functional group.
Other significant vibrational modes include those associated with the cyclopropyl and phenyl rings. The C-H stretching vibrations of the benzene (B151609) ring typically appear just above 3000 cm⁻¹, while the C-H stretches of the saturated cyclopropyl ring are found just below 3000 cm⁻¹. mdpi.com The spectrum would also show characteristic C=C stretching absorptions for the aromatic ring around 1450-1600 cm⁻¹ and C-H out-of-plane bending bands that can indicate the substitution pattern of the benzene ring. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Diazo (C=N=N) | Asymmetric Stretch | 2050 - 2150 | Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Cyclopropyl C-H | Stretch | 2900 - 3000 | Medium |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium-Variable |
| Cyclopropyl CH₂ | Scissoring | ~1450 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., GC-MS)
Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio. It is indispensable for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of components in a mixture. jmchemsci.combepls.com
For this compound (C₁₀H₁₀N₂), the molecular ion peak [M]⁺• would be observed at an m/z value corresponding to its molecular weight (approximately 170.1). The most characteristic fragmentation pathway for diazo compounds under electron ionization (EI) is the facile loss of a neutral nitrogen molecule (N₂), which has a mass of 28 amu. iaea.org This results in a prominent [M-N₂]⁺• peak at m/z ≈ 142. This fragment corresponds to the highly reactive cyclopropylphenylcarbene radical cation. Further fragmentation of this m/z 142 ion would provide additional structural confirmation.
| Predicted Mass Spectrometry Fragments | | :--- | :--- | :--- | | Ion | Formula | m/z (approx.) | | Molecular Ion | [C₁₀H₁₀N₂]⁺• | 170 | | Loss of Nitrogen | [C₁₀H₁₀]⁺• | 142 | | Phenylcyclopropane | [C₉H₁₀]⁺• | 118 | | Tropylium Ion | [C₇H₇]⁺• | 91 | | Phenyl Ion | [C₆H₅]⁺ | 77 |
Chromatographic Techniques for Purification and Quantitative Analysis
Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound and its reaction products.
GC and HPLC are powerful techniques for separating volatile and non-volatile compounds, respectively. nih.govbeilstein-journals.org GC is well-suited for the analysis of the relatively volatile this compound, allowing for the assessment of its purity. When equipped with a flame ionization detector (FID) or a mass spectrometer (MS), GC can also be used for quantitative analysis.
HPLC is a versatile tool for both analysis and purification. Using a normal-phase (e.g., silica (B1680970) gel) or reverse-phase (e.g., C18) column, HPLC can separate the target diazo compound from precursors, impurities, or reaction products. A UV detector is effective for detection, as the phenyl and diazo groups absorb UV light. HPLC is particularly useful for monitoring reaction kinetics and for isolating products in high purity. nih.gov
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to qualitatively monitor the progress of a chemical reaction. beilstein-journals.org For the synthesis of this compound (e.g., from the oxidation of the corresponding hydrazone), a small aliquot of the reaction mixture can be spotted on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. Because diazo compounds are often colored (typically yellow to orange), the spot for this compound may be visible directly. Otherwise, spots can be visualized under UV light or by using a chemical stain. By comparing the retention factor (Rf) of the spots to those of known standards, one can track the consumption of reactants and the formation of products.
Advanced Spectroscopic Methods for Mechanistic Insights (e.g., Transient Absorption Spectroscopy, Terahertz Spectroscopy)
Understanding the reaction mechanisms of this compound, which often proceed through highly reactive, short-lived intermediates like carbenes, requires advanced spectroscopic techniques.
Transient absorption spectroscopy is a pump-probe technique that can detect and characterize species with lifetimes on the order of nanoseconds to milliseconds. In a typical experiment, a short laser pulse (the pump) initiates the reaction (e.g., photolysis of the diazo compound to extrude N₂), and a second, delayed light pulse (the probe) measures the absorption spectrum of the transient species formed. This would allow for the direct observation of the cyclopropylphenylcarbene intermediate and the study of its subsequent reaction kinetics.
Matrix isolation spectroscopy is another powerful method for studying reactive intermediates. researchgate.net In this technique, the diazo compound is trapped in an inert gas matrix (like argon) at cryogenic temperatures (e.g., 7 K). Photolysis under these conditions generates the carbene, which is stabilized by the frozen matrix, allowing it to be studied using conventional spectroscopy, such as IR. This method has been successfully used to obtain the IR spectrum of carbene intermediates generated from other diazo compounds. researchgate.net These advanced methods provide invaluable data for elucidating complex reaction pathways.
Theoretical and Computational Investigations of Cyclopropyl Diazo Methyl Benzene Reactivity
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For a compound like [Cyclopropyl(diazo)methyl]benzene, DFT calculations can elucidate the distribution of electrons and the nature of chemical bonds, which are fundamental to its reactivity.
Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's stability and reactivity. nih.govresearchgate.net In diazo compounds, the HOMO is often localized on the carbene fragment, while the LUMO is predominantly on the diazo moiety. nih.govacs.org This separation influences the interaction between the carbene and the dinitrogen fragments.
DFT calculations also provide insight into atomic charges. For diazo compounds, a higher positive partial charge on the carbene carbon and a more negative charge on the terminal nitrogen are associated with a lower energy barrier for dinitrogen (N₂) release. nih.govchemrxiv.org The electronic properties of the cyclopropyl (B3062369) and phenyl substituents in this compound would be expected to significantly modulate these charges and, consequently, the compound's stability and reactivity.
Table 1: Representative Electronic Properties Calculated by DFT for Aromatic Molecules (Note: This table is illustrative, based on general DFT studies of related compounds, as specific data for this compound is not available.)
| Property | Description | Typical Findings for Aromatic Compounds |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Varies based on substituent groups. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Varies based on substituent groups. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov | Smaller gaps often suggest higher reactivity. |
| Dipole Moment | Measure of the net molecular polarity. | Influenced by the symmetry and electronic nature of substituents. |
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is essential for mapping the potential energy surfaces of chemical reactions. For reactions involving this compound, this involves identifying the most plausible reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products. nih.gov
For instance, in a typical cyclopropanation reaction, DFT can be used to model the pathway of the carbene generated from the diazo compound as it approaches an alkene. The calculations would identify the transition state structure and its associated energy barrier, which determines the reaction rate. nih.gov Different potential pathways, such as a direct insertion versus a stepwise mechanism, can be compared to determine the most favorable route. researchgate.net For rhodium-catalyzed reactions, which are common for diazo compounds, DFT studies can elucidate the role of the catalyst in activating the C-H bond and the subsequent steps of the catalytic cycle. nih.govnih.gov
Prediction of Regio- and Stereoselectivity through Computational Methods
Many reactions of carbenes are selective, yielding specific isomers. Computational methods are powerful tools for predicting and explaining this regio- and stereoselectivity. rsc.org By calculating the activation energies for the transition states leading to different possible products, chemists can predict which isomer will be preferentially formed. nih.gov
In the case of this compound, the resulting carbene could react with an unsymmetrical alkene. DFT calculations could predict whether the cyclopropanation would favor one regioisomer over another by comparing the energies of the respective transition states. Similarly, the stereospecificity observed in many carbene reactions, where the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product, can be explained by analyzing the concerted nature of the transition state. masterorganicchemistry.com Non-covalent interactions, such as steric hindrance or favorable π–π stacking in the transition state, are often identified as the origin of high diastereoselectivity.
Studies on Nitrogen (N₂) Release Activation Energies
The initial and often rate-determining step in the uncatalyzed reactions of diazo compounds is the thermal or photochemical elimination of a dinitrogen molecule (N₂) to form a carbene. The ease with which this occurs is quantified by the activation energy for N₂ release. nih.govchemrxiv.org
Quantum mechanical DFT studies have been combined with machine learning to investigate the relationship between the chemical features of diazo compounds and the activation energy required for N₂ elimination. nih.govacs.orgchemrxiv.org These studies have shown that the activation energy is highly dependent on the substituents near the diazo group. nih.govacs.orgchemrxiv.org Electron-donating groups can stabilize the resulting carbene, thus lowering the activation barrier. For this compound, both the electron-donating character of the cyclopropyl group and the electronic effects of the phenyl group would influence this activation energy. Activation energies for a broad range of diazo compounds have been calculated to be between 0.8 and 46.4 kcal/mol. nih.govacs.orgchemrxiv.org
Application of Machine Learning in Predicting Diazo Compound Reactivity
Machine learning (ML) is an emerging tool in chemistry for predicting reaction outcomes without the need for extensive quantum mechanical calculations for every new molecule. nih.gov ML models can be trained on large datasets of known reactions and their properties, which can be generated by DFT calculations. cmu.edu
For diazo compounds, ML models have been developed to predict the activation energy for N₂ release based on the molecular structure. nih.govacs.orgchemrxiv.org These models can rapidly screen new diazo compounds for their potential reactivity. Furthermore, ML is being applied to predict the regioselectivity of reactions like electrophilic aromatic substitution and could be adapted for the reactions of carbenes derived from diazo compounds. rsc.org By learning from descriptors derived from quantum mechanics and cheminformatics, these models can predict reactivity even when experimental data is sparse. nih.gov
Table 2: Machine Learning Applications in Reactivity Prediction (Note: This table represents general applications in the field, as specific ML models for this compound are not documented.)
| Application | Description | Relevant Findings |
| Activation Energy Prediction | Predicts the energy barrier for N₂ loss from diazo compounds. | Models trained on DFT data can quickly estimate activation energies for new compounds. nih.govchemrxiv.org |
| Regioselectivity Prediction | Predicts the site of reaction on a molecule. | ML models can achieve high accuracy in predicting regioselectivity for certain reaction classes. rsc.org |
| Reaction Yield Prediction | Aims to predict the percentage yield of a chemical reaction. | This is a challenging area where ML models are being developed, often requiring large datasets. cmu.edumit.edu |
Continuum Solvation Models in Computational Studies of this compound Reactions
Reactions are typically performed in a solvent, which can significantly influence reactivity. Continuum solvation models are a computational approach to account for the effects of the solvent without explicitly modeling every solvent molecule. rsc.org Models like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a defined dielectric constant, which interacts with the solute's charge distribution. rsc.org
These models are crucial for obtaining accurate energy profiles for reactions in solution. They can capture the stabilizing or destabilizing effects of the solvent on reactants, transition states, and products, thereby providing more realistic predictions of reaction rates and selectivities. For any computational study on the reactions of this compound, the inclusion of a continuum solvation model would be essential for results to be comparable to experimental observations. ub.edu
Derivatization and Further Functionalization of Cyclopropyl Diazo Methyl Benzene Adducts
Modification of the Cyclopropane (B1198618) Ring System
The three-membered cyclopropane ring is characterized by significant ring strain, with C-C bond angles of 60° deviating substantially from the ideal 109.5° tetrahedral angle. masterorganicchemistry.com This inherent strain makes the cyclopropane moiety susceptible to reactions that lead to its modification, primarily through ring-opening or ring-expansion pathways, which relieve the strain energy. masterorganicchemistry.comwikipedia.orgyoutube.com
Ring-Opening Reactions: The high π-character of the C-C bonds in cyclopropanes makes them reactive towards electrophiles and in oxidative addition processes with transition metals. wikipedia.org For instance, hydrohalogenation with hydrohalic acids can lead to the formation of linear 1-halopropanes. wikipedia.org In more complex substituted cyclopropanes, ring-opening can be triggered by nucleophiles. For example, a cyclopropane ring can be opened by a displaced thiolate anion via a homoconjugate addition mechanism. acs.org These reactions transform the compact, rigid cyclopropyl (B3062369) scaffold into a flexible, functionalized aliphatic chain, providing a route to different classes of compounds.
Ring-Expansion Reactions: A common strategy to alleviate the strain of small rings is through rearrangement to a larger, more stable ring system. youtube.com Ring expansion of cyclopropane derivatives can lead to the formation of four-membered rings like cyclobutanes or other heterocyclic systems. rsc.orgnih.govnih.gov These transformations are often driven by the formation of a cationic intermediate adjacent to the ring, which then triggers a rearrangement of the ring framework. While specific examples starting from [Cyclopropyl(diazo)methyl]benzene adducts are specialized, the principle remains a key pathway for structural diversification. youtube.com
Transformations at the Phenyl Substituent
The phenyl group attached to the cyclopropane ring offers another site for molecular elaboration. The cyclopropyl group itself influences the reactivity of the aromatic ring in electrophilic aromatic substitution (EAS) reactions. It acts as an activating group and directs incoming electrophiles to the ortho and para positions. This allows for the introduction of a wide array of substituents onto the phenyl ring, further diversifying the molecular structure.
Research has demonstrated the synthesis of various 1-phenylcyclopropane derivatives bearing different substituents on the aromatic ring. nih.gov For example, starting from appropriately substituted 2-phenylacetonitriles, derivatives with methoxy (B1213986) or dichloro groups on the phenyl ring have been successfully prepared. nih.gov This indicates that the phenyl ring of such adducts can be pre-functionalized or modified post-cyclopropanation to introduce functionalities like halogens, alkoxy groups, or nitro groups, enabling further synthetic transformations such as cross-coupling reactions or reductions.
Conversion of Reaction Products into Other Functional Groups
The initial reaction of this compound, often a cyclopropanation or insertion reaction, yields adducts that contain specific functional groups. These groups are not merely endpoints but are valuable handles for subsequent chemical manipulation.
A well-documented strategy involves the conversion of a nitrile group on a phenylcyclopropane scaffold into a carboxylic acid. nih.gov This transformation is typically achieved by hydrolysis under acidic conditions, for example, by heating with aqueous hydrochloric acid. nih.gov The resulting carboxylic acid is a highly versatile intermediate that can be converted into a wide range of other functional groups. For instance, it can undergo acid-amine coupling reactions to form carboxamides. nih.gov The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base facilitates the formation of the amide bond. nih.gov Similarly, α-cyclopropyl ketones can be converted into the corresponding carboxylic acids, providing a functional handle for further derivatization while leaving the cyclopropane ring intact. acs.org
| Starting Functional Group | Reagents | Resulting Functional Group |
| Nitrile | Aqueous HCl, Heat | Carboxylic Acid |
| Carboxylic Acid | HATU, DIPEA, Amine | Carboxamide |
| Ketone | CAN (Cerium(IV) ammonium (B1175870) nitrate) | Carboxylic Acid |
This table summarizes key functional group interconversions on cyclopropane adducts based on cited research. acs.orgnih.gov
Synthesis of Complex Molecules through Post-Cyclopropanation Derivatization
The true synthetic power of this compound adducts is realized when these derivatization strategies are combined to build complex molecular targets. The stepwise modification of the cyclopropane ring, the phenyl substituent, and the appended functional groups allows for a modular approach to synthesis.
A practical application of this is the synthesis of novel 1-phenylcyclopropane carboxamide derivatives, which have been investigated for their biological activity. nih.gov The synthesis begins with a substituted 2-phenylacetonitrile, which is cyclopropanated. The resulting nitrile is then hydrolyzed to a carboxylic acid, which is subsequently coupled with various amines to produce a library of carboxamide compounds. nih.gov This multi-step sequence showcases how simple starting materials can be elaborated into more complex and potentially valuable molecules.
Another example is the conversion of α-cyclopropyl ketones into 1,1-substituted spirocyclopropyl acid building blocks. acs.org These building blocks are synthetically useful for installing the unique spirocyclopropyl motif into larger molecules. The ability to access these functionalized cyclopropanes provides chemists with valuable tools for drug discovery and materials science, where the rigid and unique conformational properties of the cyclopropane ring can be exploited to enhance molecular properties. nih.gov
Q & A
Basic Questions
Q. What are the standard synthetic protocols for [Cyclopropyl(diazo)methyl]benzene, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves diazo transfer reactions or coupling of cyclopropylmethyl precursors with diazo-forming agents (e.g., sodium nitrite under acidic conditions). Key parameters include:
- Temperature control : Maintain sub-0°C conditions to minimize premature decomposition of the diazo group.
- Precursor selection : Use stabilized diazo precursors (e.g., Bestmann-Ohira reagent analogs) to enhance reaction efficiency .
- Catalyst optimization : Transition metals like Cu(I) may facilitate cyclopropane-diazo coupling.
Q. What spectroscopic techniques are prioritized for structural confirmation, and what diagnostic signals are expected?
- Methodological Answer :
- NMR : Cyclopropyl protons appear as distinct doublets (δ 0.5–2.0 ppm) due to ring strain-induced coupling. The diazo group’s adjacent protons show deshielding (δ 5.0–7.0 ppm) .
- IR : A strong absorption band near 2100 cm⁻¹ confirms the diazo (–N₂) group.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of N₂) validate the structure.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Spill management : Collect residues using non-sparking tools and dispose in sealed containers .
Advanced Research Questions
Q. How does the cyclopropane ring’s electronic and steric effects modulate the diazo group’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric effects : The cyclopropane ring’s rigidity may hinder access to catalytic sites, requiring bulky ligand systems (e.g., BrettPhos) to enhance selectivity.
- Electronic effects : Ring strain increases electrophilicity of the diazo group, favoring nucleophilic additions. Solvent polarity studies (e.g., in DMSO vs. THF) can quantify these effects via kinetic profiling .
Q. What computational approaches predict substituent effects on the benzene ring toward stabilizing the diazo-cyclopropane system?
- Methodological Answer :
- DFT calculations : Model substituent effects (e.g., –NO₂, –OCH₃) on HOMO-LUMO gaps to assess stability. Electron-withdrawing groups reduce diazo group lability.
- MD simulations : Predict solvent interactions (e.g., acetonitrile vs. toluene) to optimize reaction media .
Q. How can competing pathways during thermal decomposition be systematically analyzed?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Monitor mass loss at 100–150°C to identify decomposition thresholds.
- GC-MS post-analysis : Detect volatile byproducts (e.g., nitrogen gas, cyclopropane derivatives).
- In situ FTIR : Track diazo group degradation in real-time under controlled heating rates .
Q. What strategies mitigate side reactions during cyclopropane ring functionalization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
